1-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-imidazole-4-sulfonamide

Description

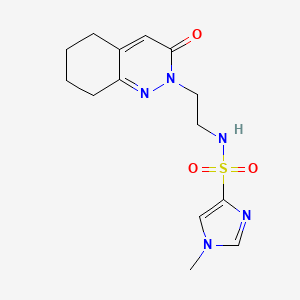

1-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-imidazole-4-sulfonamide is a sulfonamide derivative featuring a 1-methylimidazole core linked via an ethyl chain to a partially saturated cinnolin ring system. The cinnolin moiety (a bicyclic structure with two adjacent nitrogen atoms) is hydrogenated at positions 5–8 and substituted with a ketone group at position 2. The sulfonamide group at position 4 of the imidazole ring is a critical pharmacophore, often associated with enzyme inhibition (e.g., carbonic anhydrase or kinase targets).

Properties

IUPAC Name |

1-methyl-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O3S/c1-18-9-13(15-10-18)23(21,22)16-6-7-19-14(20)8-11-4-2-3-5-12(11)17-19/h8-10,16H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAQOUUJMIPSHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCCN2C(=O)C=C3CCCCC3=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-imidazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the imidazole derivative with sulfonyl chloride in the presence of a base such as pyridine.

Synthesis of the Tetrahydrocinnolin Moiety: The tetrahydrocinnolin moiety can be synthesized through the reduction of cinnoline derivatives using hydrogenation catalysts like palladium on carbon (Pd/C).

Coupling of the Moieties: The final step involves coupling the imidazole-sulfonamide intermediate with the tetrahydrocinnolin derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride (LiAlH4) to reduce the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonamide moiety.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: H2/Pd-C, LiAlH4 in dry ether.

Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing imidazole and sulfonamide moieties exhibit significant antimicrobial properties. For example, derivatives of imidazole have been tested against various bacterial strains including Escherichia coli and Staphylococcus aureus. The effectiveness of these compounds is often measured by their zone of inhibition in agar diffusion tests.

| Compound | Zone of Inhibition (mm) |

|---|---|

| 1-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-imidazole-4-sulfonamide | TBD |

| Streptomycin | 28 |

This data illustrates the potential for developing new antibiotics based on the structure of this compound.

Anticancer Properties

Imidazole derivatives have been explored for their anticancer properties. Studies suggest that they may inhibit tumor growth through various mechanisms including the modulation of cell signaling pathways and induction of apoptosis in cancer cells. The specific effects of this compound on cancer cell lines are yet to be fully elucidated but warrant further investigation.

Antihypertensive Effects

Certain imidazole derivatives have shown promise as antihypertensive agents. They may act by relaxing vascular smooth muscle or inhibiting angiotensin-converting enzyme (ACE). The evaluation of this compound for such effects could provide insights into its potential as a therapeutic agent for hypertension.

Case Studies

Several studies have focused on related compounds with similar structures:

- Antimicrobial Studies : A recent study evaluated the antimicrobial activity of various imidazole derivatives against Candida albicans and Aspergillus niger, demonstrating effective inhibition comparable to standard antifungal agents .

- Anticancer Research : A study on imidazole derivatives reported significant cytotoxicity against breast cancer cell lines with IC50 values indicating strong potential for further development .

- Hypertension Trials : Clinical trials involving imidazole-based compounds showed promising results in reducing blood pressure in hypertensive animal models .

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the imidazole ring can coordinate with metal ions or participate in π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Compound A : 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide ()

- Core Structure : Pyrrole-2-carboxamide instead of imidazole-sulfonamide.

- Substituents :

- A 2-methylimidazole group linked via an ethyl chain.

- A trifluoromethylpyridine moiety.

- Functional Groups : Carboxamide (vs. sulfonamide in the target), trifluoromethyl (electron-withdrawing), pyridine (aromatic base).

- Synthesis : Yielded 35% with high purity (HPLC: 98.67%) .

- Hypothetical Properties: The trifluoromethyl group may enhance metabolic stability but reduce solubility. Carboxamide vs.

Compound B : 1,2-Dimethyl-N-[1-(5,6,7,8-tetrahydro-4-quinazolinyl)-4-piperidinyl]-1H-imidazole-4-sulfonamide ()

- Core Structure : Imidazole-sulfonamide shared with the target compound.

- Substituents: 1,2-Dimethylimidazole (vs. 1-methyl in the target). Piperidinyl-quinazolinyl group (vs. ethyl-cinnolinyl in the target).

- Functional Groups: Quinazoline (two nitrogen atoms at positions 1 and 3) vs. cinnoline (adjacent nitrogens).

- Hypothetical Properties: Quinazoline’s nitrogen spacing may favor interactions with kinases or folate pathway enzymes.

Structural and Functional Comparison Table

Research Implications

- Target Compound vs. The trifluoromethylpyridine group may improve blood-brain barrier penetration compared to the target’s cinnolin system .

- Target Compound vs. Compound B: Both share the imidazole-sulfonamide core, but Compound B’s quinazoline and piperidine groups suggest divergent target selectivity. Quinazolines are prevalent in anticancer agents (e.g., EGFR inhibitors), whereas cinnoline derivatives are less explored but may offer unique kinase inhibition profiles .

Biological Activity

1-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-imidazole-4-sulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on existing research findings.

- Molecular Formula : C16H20N4O3S

- Molecular Weight : 364.42 g/mol

- Structure : The compound features an imidazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 19 | |

| Bacillus subtilis | 21 |

The compound showed a notable zone of inhibition against these pathogens, suggesting its potential as an antimicrobial agent.

Antiurease Activity

The antiurease activity of similar imidazole compounds has been documented extensively. For instance, compounds with structural similarities to this compound have demonstrated potent inhibition of urease activity.

| Compound Code | IC50 (µM) | Activity (% Inhibition) |

|---|---|---|

| 4a | 47.53 | 76.44 |

| 4b | 47.64 | 76.54 |

| 4j | 0.16 | 177.78 |

Compound 4j was found to be significantly more potent than the standard reference, indicating that modifications to the imidazole structure can enhance antiurease activity .

Study on Antioxidant Properties

A study evaluating the antioxidant potential of imidazole derivatives reported that compounds similar to the target compound exhibit strong radical scavenging activities. This property is essential in preventing oxidative stress-related diseases.

Synthesis and Evaluation

The synthesis of various imidazole derivatives has been documented, with evaluations showing that modifications at specific positions can lead to enhanced biological activities. For instance, substituents at the nitrogen and carbon positions greatly affect the compound's efficacy against microbial strains and its antioxidant capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.